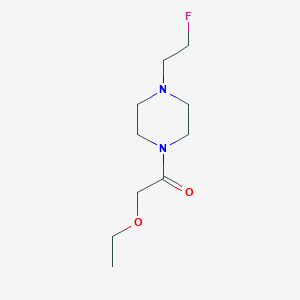

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-2-15-9-10(14)13-7-5-12(4-3-11)6-8-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHKUKBDRVTXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the 2-fluoroethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound interacts with biological macromolecules, showing potential in drug development. Its structure allows it to bind effectively to enzymes and receptors, modulating their activity.

Medicine

The compound is being investigated for its therapeutic effects, particularly in oncology and neurology:

- Anticancer Activity: Similar compounds have shown promise in inhibiting tumor growth by targeting Poly (ADP-Ribose) Polymerase (PARP), enhancing the efficacy of chemotherapy agents.

- Neurological Effects: It may modulate neurotransmitter receptors, suggesting potential applications for treating mood disorders.

Industry

In industrial applications, it is utilized in producing specialty chemicals and materials due to its versatile reactivity.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study on PARP Inhibition

Research demonstrated that piperazine derivatives could inhibit PARP activity, leading to increased apoptosis in breast cancer cells. The IC50 values for these compounds were comparable to existing PARP inhibitors like Olaparib.

Neurological Impact Assessment

Investigations into piperazine analogs indicated their potential as modulators of neurotransmitter systems, suggesting roles in developing treatments for mood disorders.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-ethanone derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison:

Antipsychotic Activity

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Structure: Biphenyl and 2-methoxyphenyl substituents. Activity: High anti-dopaminergic and anti-serotonergic activity with low catalepsy induction. Key Data: QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic potency .

- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (): Structure: Dichlorophenyl group increases steric bulk. Activity: Similar antipsychotic profile but higher metabolic stability due to halogenation .

Antiproliferative Activity

- Target Compound : Fluorine may improve metabolic stability, but antiproliferative effects are untested.

- Compound 7n ():

- Compound 7o ():

Antiparasitic Activity

- UDO (): Structure: 4-Trifluoromethylphenyl-piperazine linked to pyridin-3-yl. Activity: Inhibits Trypanosoma cruzi CYP51 enzyme (EC₅₀: 0.2 µM), comparable to posaconazole .

- Target Compound : The 2-fluoroethyl group may reduce CYP51 affinity compared to UDO’s trifluoromethylphenyl group.

Structural Analogues

- 2-Ethoxy-1-(1-piperazinyl)ethanone (CAS 95550-07-5, ): Structure: Lacks the 2-fluoroethyl group. Implications: Lower lipophilicity (clogP ~1.2 vs.

- MK47 ():

Comparative Data Table

Discussion of Key Findings

- Electron-Withdrawing Groups : Fluorine (target compound) and trifluoromethyl (MK47, UDO) enhance metabolic stability and target binding but may reduce solubility.

- Piperazine Modifications: 2-Fluoroethyl in the target compound likely improves BBB penetration compared to non-fluorinated analogues (e.g., CAS 95550-07-5) .

- Biological Gaps : Antipsychotic and antiproliferative data for the target compound are lacking; structural parallels suggest testable hypotheses.

Biological Activity

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone (CAS No. 2000793-66-6) is a chemical compound that has attracted considerable attention in scientific research due to its potential therapeutic applications. This compound features a piperazine ring with a 2-fluoroethyl substitution, which enhances its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.29 g/mol. The structure is characterized by the presence of an ethanone moiety and a piperazine ring, which are critical for its biological interactions.

The mechanism of action for this compound involves its interaction with specific biological macromolecules such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

In studies focusing on cancer therapy, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, related piperazine derivatives have been reported to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the effectiveness of chemotherapy agents by preventing cancer cells from repairing DNA damage .

Neurological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their ability to modulate serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Study on PARP Inhibition : A study demonstrated that piperazine derivatives could inhibit PARP activity, leading to increased apoptosis in breast cancer cells. The IC50 values for these compounds were comparable to existing PARP inhibitors like Olaparib .

- Neurological Impact Assessment : Research focused on piperazine analogs indicated their potential as modulators of neurotransmitter systems, suggesting a role in developing treatments for mood disorders .

Comparative Analysis with Similar Compounds

A comparison table highlights the differences between this compound and other related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Piperazine ring, ethanone group | Anticancer, Neurological | TBD |

| 4-(4-Fluorobenzyl)piperazin-1-yl methanone | Fluorobenzyl group | Enzyme inhibition | 18 |

| 1-(4-Difluorophenyl)piperazin-1-yl ethanone | Difluorophenyl substitution | Anticancer | TBD |

Q & A

Advanced Research Question

Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Poor in vivo activity may stem from rapid hepatic clearance of the ethanone group.

Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Target Engagement Studies : Employ positron emission tomography (PET) with a radiolabeled analog (e.g., ¹⁸F-labeled derivative) to confirm target binding in vivo .

What strategies are recommended for optimizing the compound’s selectivity against off-target receptors?

Advanced Research Question

Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors from the piperazine ring) using MOE or Schrödinger.

Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to the piperazine ring to sterically block off-target binding .

High-Throughput Screening : Test against panels of GPCRs or kinases (e.g., Eurofins Cerep panels) to identify cross-reactivity .

How can the compound’s stability under varying pH and temperature conditions be evaluated for preclinical studies?

Basic Research Question

Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH at 37°C for 24 hours. Monitor degradation via HPLC .

- Oxidative stress : Treat with 3% H₂O₂ and analyze for peroxide adducts.

Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. Assess polymorphic changes via DSC/XRD .

What analytical techniques are critical for detecting impurities in synthesized batches?

Basic Research Question

HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Identify via MS/MS fragmentation patterns .

NMR Spectroscopy : Detect residual solvents (e.g., DCM at δ 5.3 ppm) or unreacted intermediates.

Elemental Analysis : Ensure purity >95% for pharmacological assays .

How can the compound’s potential as a CNS drug candidate be assessed?

Advanced Research Question

Blood-Brain Barrier (BBB) Penetration :

- In vitro models: Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s suggests good penetration).

- In vivo: Quantify brain-to-plasma ratio in rodents after IV administration .

Neurotoxicity Screening : Assess mitochondrial toxicity in SH-SY5Y neuronal cells via ATP/ROS assays .

What methodologies are recommended for resolving discrepancies in crystallographic vs. computational structural models?

Advanced Research Question

Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G* level and compare bond lengths/angles with X-ray data .

Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to validate packing forces in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.